4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a hydroxy group, a methyl group, a fluoro substituent, and a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of triazolopyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iron(III) chloride.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent.
Common Reagents and Conditions
Oxidation: Iron(III) chloride under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Medicine: Explored for its pharmacological activity, including binding to HIV TAR RNA.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydroorotate dehydrogenase, thereby exerting its biological effects . The pathways involved include binding to active sites and interfering with enzyme function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is unique due to its combination of a fluoro substituent and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10FN5O3S |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
4-fluoro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10FN5O3S/c1-7-10(11(19)18-12(16-7)14-6-15-18)17-22(20,21)9-4-2-8(13)3-5-9/h2-6,17H,1H3,(H,14,15,16) |
InChI Key |
YEPOEBZPSMHRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(C=C3)F |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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